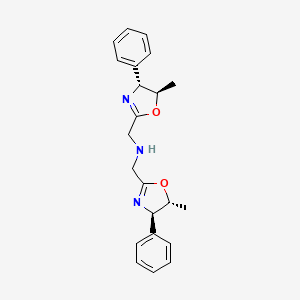
bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two oxazoline rings and a central amine group. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine typically involves the reaction of (4R,5R)-4-methyl-5-phenyl-4,5-dihydrooxazole with a suitable amine precursor. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the oxazoline rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline rings to amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Wirkmechanismus
The mechanism by which bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine exerts its effects is primarily through its role as a chiral ligand. The compound can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is crucial for applications in drug development and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Bis((4R,5R)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S,5S)-4-methyl-5-phenyl-2-oxazolinyl)pyridine
Uniqueness
What sets bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine apart from similar compounds is its specific stereochemistry and the presence of two oxazoline rings. This unique structure allows for highly selective and efficient catalysis in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C22H25N3O2 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
1-[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]methanamine |
InChI |
InChI=1S/C22H25N3O2/c1-15-21(17-9-5-3-6-10-17)24-19(26-15)13-23-14-20-25-22(16(2)27-20)18-11-7-4-8-12-18/h3-12,15-16,21-23H,13-14H2,1-2H3/t15-,16-,21+,22+/m1/s1 |
InChI-Schlüssel |
JQRJGZWNOBCOKG-DJDZNOHASA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N=C(O1)CNCC2=N[C@@H]([C@H](O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1C(N=C(O1)CNCC2=NC(C(O2)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


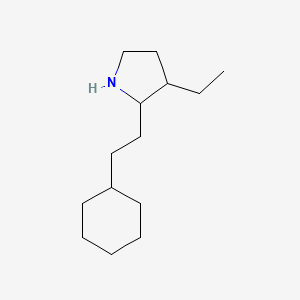
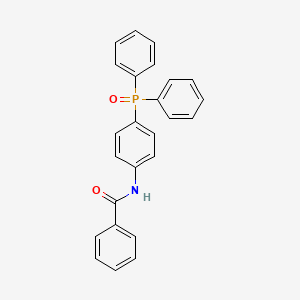

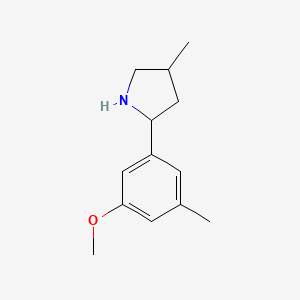
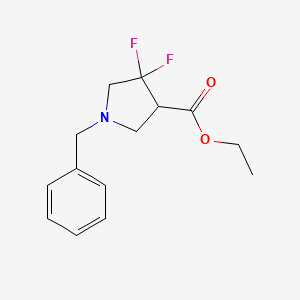
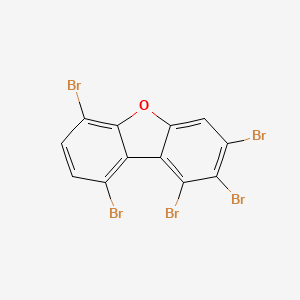


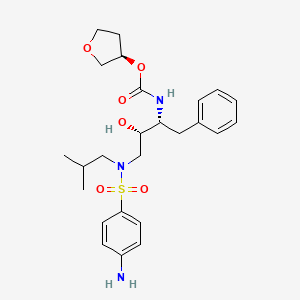

![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
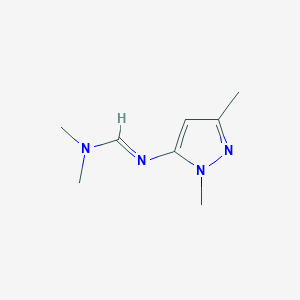
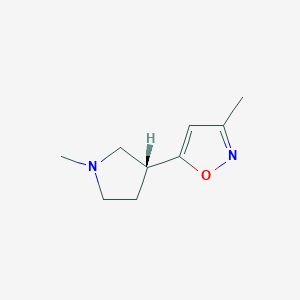
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
